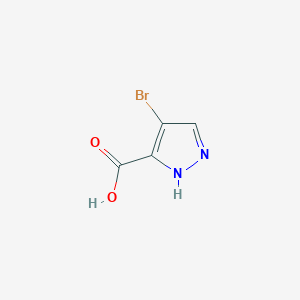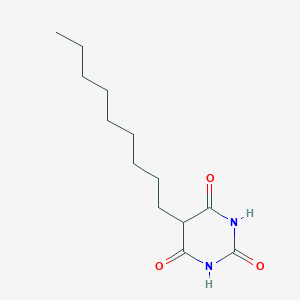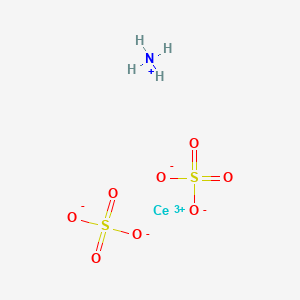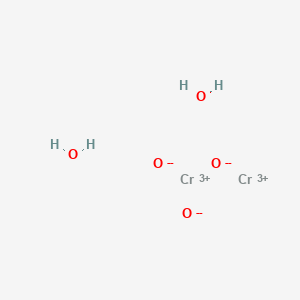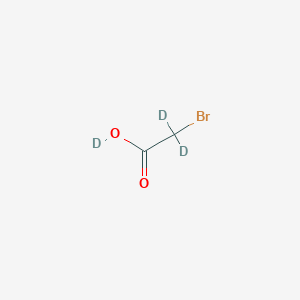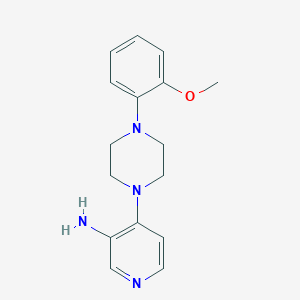
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-, also known as PAPM, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that is widely used in the synthesis of various drugs and pharmaceuticals. The compound has a molecular formula of C16H17N3O and a molecular weight of 267.33 g/mol.
Mecanismo De Acción
The exact mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- is not fully understood. However, it is believed to act through various pathways, including the inhibition of enzymes involved in cancer cell proliferation, the modulation of immune responses, and the regulation of oxidative stress and inflammation in the body. Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been shown to target multiple signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high specificity for its target pathways. However, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has some limitations for use in lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. It also has a short half-life in the body, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-. One area of research is the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of new therapeutic applications for Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-, including its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- and its potential side effects in the body.
Conclusion:
In conclusion, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- is a promising compound that has shown potential for use in the treatment of various diseases. Its anti-cancer, anti-inflammatory, and neuroprotective effects make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential side effects. The synthesis of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- is a complex process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity of the compound.
Métodos De Síntesis
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- can be synthesized through a multi-step process involving the reaction of 2-methoxybenzaldehyde with 3-amino-4-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with piperazine in the presence of acetic anhydride and triethylamine to yield the final product, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-. The synthesis of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- is a complex process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity of the compound.
Aplicaciones Científicas De Investigación
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
14549-65-6 |
|---|---|
Nombre del producto |
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- |
Fórmula molecular |
C16H20N4O |
Peso molecular |
284.36 g/mol |
Nombre IUPAC |
4-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H20N4O/c1-21-16-5-3-2-4-15(16)20-10-8-19(9-11-20)14-6-7-18-12-13(14)17/h2-7,12H,8-11,17H2,1H3 |
Clave InChI |
VJMHJNJMFJEXJW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=NC=C3)N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=NC=C3)N |
Otros números CAS |
14549-65-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



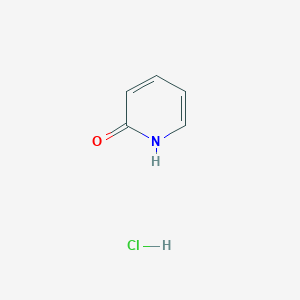
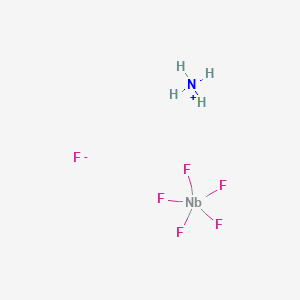
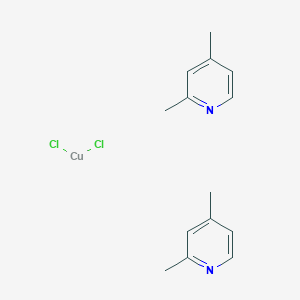
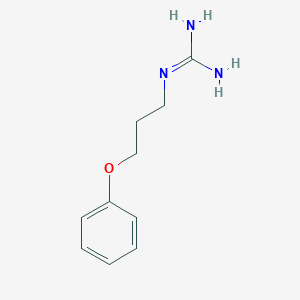
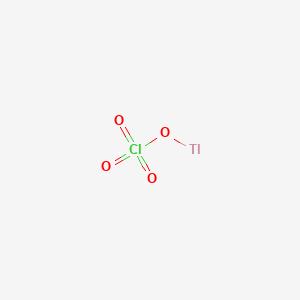

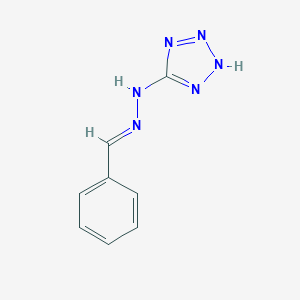
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
